

The Discovery and Molecular Mechanisms of TCPOBOP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Тсровор	
Cat. No.:	B1682610	Get Quote

Abstract

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, commonly known as **TCPOBOP**, is a potent and highly specific synthetic agonist of the mouse constitutive androstane receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. This document provides a comprehensive overview of the discovery, history, and mechanism of action of **TCPOBOP**. It details its role in CAR activation, subsequent signaling pathways, and its profound effects on hepatic metabolism and proliferation. This guide is intended for researchers and professionals in pharmacology, toxicology, and drug development, offering a consolidated resource on this pivotal research compound.

Discovery and History

TCPOBOP was first identified as a potent phenobarbital-like inducer of microsomal monooxygenase activity.[1] It is a halogenated xenochemical that has since become an invaluable tool for studying the physiological and pathological roles of the constitutive androstane receptor (CAR; Nr1i3).[2][3][4] Unlike phenobarbital, which activates CAR indirectly, TCPOBOP is a direct agonist ligand, binding to the receptor and initiating its nuclear translocation and subsequent gene regulation.[3][5][6] Its high selectivity for murine CAR has made it instrumental in elucidating the receptor's functions in rodent models.[3][4]

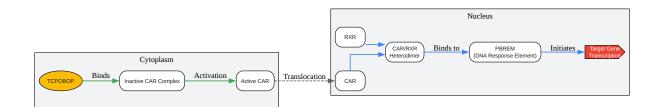
Mechanism of Action: CAR Activation



The primary mechanism of action of **TCPOBOP** is the direct activation of the constitutive androstane receptor. In its inactive state, CAR resides in the cytoplasm in a complex with other proteins. Upon binding of an agonist like **TCPOBOP**, CAR undergoes a conformational change, leading to its dissociation from the cytoplasmic complex and translocation into the nucleus.[5][7]

Inside the nucleus, CAR heterodimerizes with the retinoid X receptor (RXR).[5] This CAR/RXR heterodimer then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) located in the promoter regions of its target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of a wide array of genes involved in:

- Phase I and Phase II Drug Metabolism: Including cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11), UDP-glucuronosyltransferases, and sulfotransferases.[3][8]
- Drug Transport: Regulating the expression of transporters involved in the uptake and efflux of xenobiotics.[3]
- Lipid and Energy Metabolism: Influencing pathways related to fatty acid synthesis, triglyceride generation, and glucose utilization.[9]
- Cell Proliferation and Apoptosis: Modulating genes that control cell cycle progression and programmed cell death.[6][10]



Click to download full resolution via product page



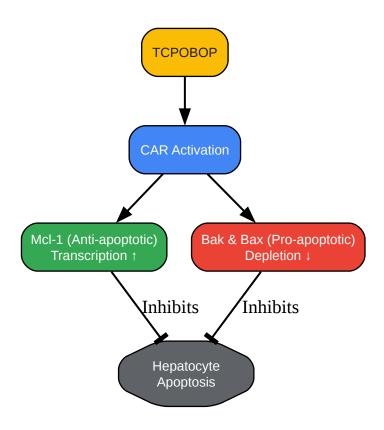
TCPOBOP-mediated CAR activation and nuclear translocation.

Key Signaling Pathways Modulated by TCPOBOP

TCPOBOP-induced CAR activation triggers a cascade of downstream signaling events, significantly impacting liver physiology.

Regulation of Apoptosis

TCPOBOP has been shown to have anti-apoptotic properties by altering the expression of Bcl-2 family proteins.[10][11] CAR activation by **TCPOBOP** leads to the upregulation of the anti-apoptotic protein Mcl-1 and the downregulation of the pro-apoptotic proteins Bak and Bax.[10] This shift in the balance of pro- and anti-apoptotic factors renders hepatocytes resistant to Fasmediated liver injury.[10]



Click to download full resolution via product page

TCPOBOP's anti-apoptotic signaling pathway.

Induction of Hepatocyte Proliferation



A hallmark of **TCPOBOP** administration in mice is robust hepatomegaly and hepatocyte proliferation, which occurs without preceding liver injury.[6][12][13] This direct hyperplasia is a CAR-dependent process.[6] While initially thought to be independent of classical regenerative pathways, recent studies have implicated signaling mediators such as MET, EGFR, β -catenin, and the Hippo signaling effector YAP (Yes-associated protein) in this response.[6] The transcription factor FOXM1 is also considered a critical regulator of **TCPOBOP**-mediated hepatocyte proliferation.[12]

Modulation of Lipid Metabolism

TCPOBOP administration significantly impacts hepatic lipid metabolism. It has been shown to ameliorate hepatic steatosis in mouse models of non-alcoholic steatohepatitis (NASH).[8] This protective effect is attributed to the increased expression of genes involved in fatty acid oxidation, including those in the microsomal ω -oxidation and peroxisomal β -oxidation pathways, such as CYP4A10.[8]

Quantitative Data

The following table summarizes key quantitative parameters related to **TCPOBOP**'s biological activity.

Parameter	Value	Organism/System	Reference
EC50	20 nM	Constitutive Androstane Receptor (CAR)	[1]

Experimental ProtocolsIn Vivo Mouse Studies

A common experimental design for studying the effects of **TCPOBOP** in vivo involves the following steps:

Animal Model: C57/BL6 wild-type mice or CAR knockout (CAR-/-) mice are frequently used.
 [8][10]

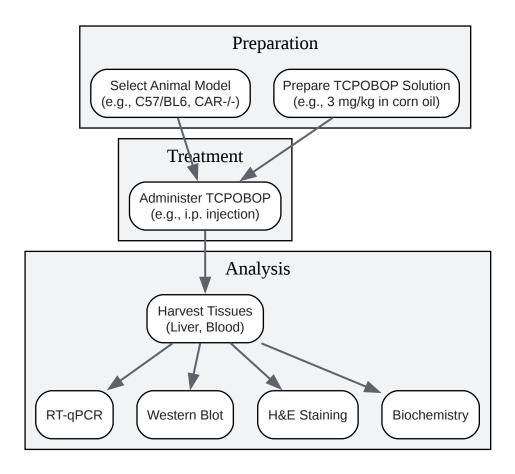
Foundational & Exploratory





- **TCPOBOP** Preparation: **TCPOBOP** is typically dissolved in a vehicle such as corn oil, often with an initial solubilization in a small amount of DMSO.[3][11] A common working solution might be 0.15 mg/mL **TCPOBOP** in 2% DMSO/98% corn oil.[3][4]
- Dosing Regimen: A typical dose is 3 mg/kg body weight, administered via intraperitoneal injection or oral gavage.[3][5][14][15] Treatment duration can range from a single dose to daily or weekly injections for several weeks, depending on the study's endpoint.[3][14][15]
- Sample Collection: Livers and blood are harvested at specified time points following the final dose.[14][15]
- Analysis: Tissues and serum are then processed for a variety of analyses, including:
 - Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) to measure mRNA levels of CAR target genes (e.g., Cyp2b10, Cyp3a11).[8][14]
 - Western Blotting: To quantify protein levels of key signaling molecules.[14]
 - Histological Analysis: H&E staining to assess liver morphology and steatosis.[16][17]
 - Serum Biochemistry: To measure markers of liver injury (e.g., ALT, ALP) and lipid levels.[8]
 [15][16][17]





Click to download full resolution via product page

A generalized workflow for in vivo TCPOBOP studies.

Conclusion

TCPOBOP remains a cornerstone for investigating the multifaceted roles of the constitutive androstane receptor. Its high potency and specificity in murine models have been instrumental in defining CAR's function as a master regulator of xenobiotic metabolism, as well as its involvement in lipid homeostasis, cell proliferation, and liver disease. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for researchers utilizing **TCPOBOP** to further explore the complexities of nuclear receptor signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. TCPOBOP | CAS 76150-91-9 | Tocris Bioscience [tocris.com]
- 2. Steatotic liver disease induced by TCPOBOP-activated hepatic constitutive androstane receptor: Primary and secondary ge... [ouci.dntb.gov.ua]
- 3. biorxiv.org [biorxiv.org]
- 4. Steatotic liver disease induced by TCPOBOP-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TCPOBOP-induced hepatomegaly & hepatocyte proliferation is attenuated by combined disruption of MET & EGFR signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling control of the constitutive androstane receptor (CAR) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive androstane receptor agonist, TCPOBOP, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Relevance of the Constitutive Androstane Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive androstane receptor (CAR) ligand, TCPOBOP, attenuates Fas-induced murine liver injury by altering Bcl-2 proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. TCPOBOP-Induced Hepatomegaly and Hepatocyte Proliferation are Attenuated by Combined Disruption of MET and EGFR Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lymphocyte-Specific Protein-1 Suppresses Xenobiotic-Induced Constitutive Androstane Receptor and Subsequent Yes-Associated Protein–Activated Hepatocyte Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Constitutive Androstane Receptor Agonist, TCPOBOP: Maternal Exposure Impairs the Growth and Development of Female Offspring in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Discovery and Molecular Mechanisms of TCPOBOP: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682610#discovery-and-history-of-tcpobop]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com